

# 2-(Chloromethyl)-3-fluoropyridine Hydrochloride molecular formula and weight

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## Compound of Interest

**Compound Name:** 2-(Chloromethyl)-3-fluoropyridine  
Hydrochloride

**Cat. No.:** B170283

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An In-depth Technical Guide to **2-(Chloromethyl)-3-fluoropyridine Hydrochloride**

## Introduction

**2-(Chloromethyl)-3-fluoropyridine hydrochloride** is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a bifunctional building block, it incorporates a reactive chloromethyl group and a fluorinated pyridine core. The pyridine ring is a prevalent scaffold in numerous bioactive molecules, and the strategic incorporation of a fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.<sup>[1][2]</sup> The chloromethyl group serves as a versatile electrophilic handle, enabling facile nucleophilic substitution reactions for the construction of more complex molecular architectures.<sup>[3][4]</sup> This guide provides a comprehensive technical overview of **2-(Chloromethyl)-3-fluoropyridine hydrochloride**, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights grounded in established scientific principles.

## Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development. **2-(Chloromethyl)-3-fluoropyridine hydrochloride** is identified by its unique CAS number and molecular structure.

Table 1: Chemical Identifiers

Identifier	Value	Source
Molecular Formula	<chem>C6H6Cl2FN</chem>	<a href="#">[5]</a>
Molecular Weight	182.02 g/mol	<a href="#">[5]</a>
CAS Number	149463-07-0	<a href="#">[5]</a>
IUPAC Name	2-(chloromethyl)-3-fluoropyridine;hydrochloride	

| Synonyms | Not Available | |

The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents compared to its free base, 2-(chloromethyl)-3-fluoropyridine (CAS No: 149489-32-7).

[\[6\]](#)

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	White to off-white crystalline solid	Based on typical pyridine hydrochlorides. <a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	Data not available; expected to be >100 °C	Pyridine HCl salts are typically high-melting solids.
Solubility	Soluble in water, methanol, and DMSO	The salt form increases polarity and solubility in protic solvents. <a href="#">[4]</a>

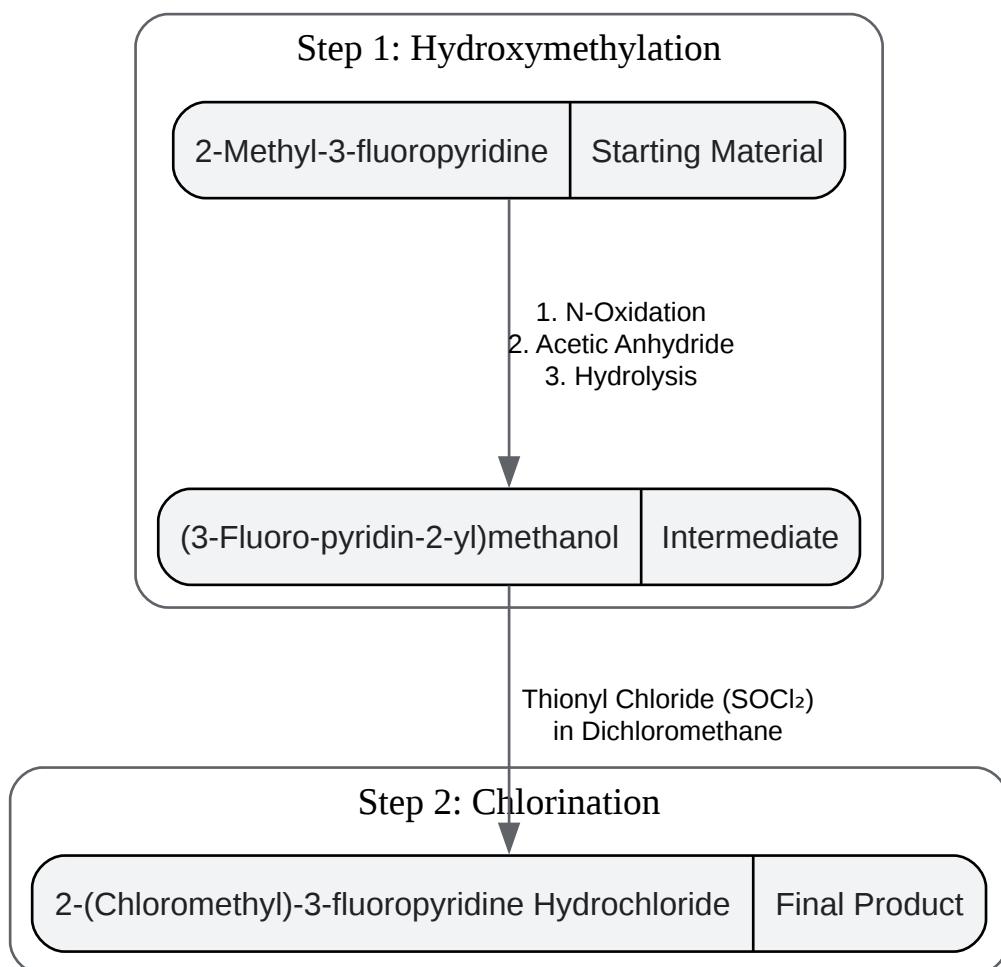
| Stability | Stable under recommended storage conditions | Should be stored in a cool, dry place under an inert atmosphere.[\[8\]](#) |

## Synthesis and Mechanistic Rationale

The synthesis of 2-(chloromethyl)pyridine derivatives typically involves the chlorination of the corresponding 2-methyl or 2-hydroxymethyl precursors. A common and effective method utilizes thionyl chloride ( $\text{SOCl}_2$ ), which converts a hydroxyl group into a good leaving group that is subsequently displaced by a chloride ion.

## Proposed Synthetic Workflow

A plausible and industrially scalable synthesis route starts from 2-methyl-3-fluoropyridine. The process involves a two-step sequence: radical-initiated N-oxidation followed by chlorination. However, a more direct laboratory-scale approach involves the chlorination of 2-hydroxymethyl-3-fluoropyridine.



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Caption: Proposed synthesis of 2-(Chloromethyl)-3-fluoropyridine HCl.

# Experimental Protocol: Chlorination of (3-Fluoro-pyridin-2-yl)methanol

This protocol describes the conversion of the alcohol intermediate to the final hydrochloride salt.

- **System Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO<sub>2</sub> byproducts). The entire apparatus is flame-dried and maintained under a positive pressure of dry nitrogen.
  - **Rationale (Expertise):** Anhydrous conditions are critical as thionyl chloride reacts violently with water. The gas scrubber is a necessary safety measure to handle the toxic and corrosive gaseous byproducts.
- **Reagent Charging:** (3-Fluoro-pyridin-2-yl)methanol (1.0 eq) is dissolved in an anhydrous chlorinated solvent such as dichloromethane (DCM) or chloroform. The solution is cooled to 0°C in an ice bath.
  - **Rationale (Expertise):** Cooling the reaction mixture moderates the initial exothermic reaction between the alcohol and thionyl chloride, preventing potential side reactions and ensuring controlled conversion.
- **Thionyl Chloride Addition:** Thionyl chloride (1.1 - 1.5 eq) is added dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.
  - **Rationale (Trustworthiness):** A slight excess of thionyl chloride ensures complete conversion of the starting material. Slow, controlled addition is paramount for safety and selectivity.
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed (approx. 40°C for DCM) for 2-4 hours.
- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully

consumed.

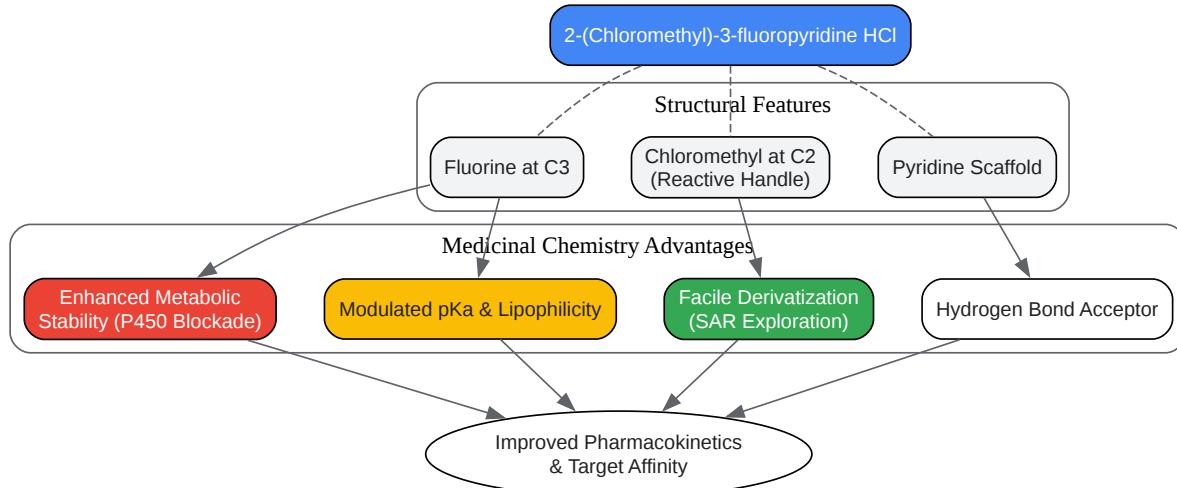
- Rationale (Trustworthiness): In-process monitoring is a self-validating step that prevents premature workup or unnecessary heating, ensuring optimal yield and purity.
- Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude solid is triturated with a non-polar solvent like diethyl ether or hexane to precipitate the hydrochloride salt. The solid is then collected by filtration, washed with the same non-polar solvent, and dried under vacuum.
- Rationale (Expertise): Removal of volatile components under vacuum is an efficient purification step. Trituration with a non-polar solvent selectively precipitates the polar hydrochloride salt, leaving non-polar impurities dissolved.

## Applications in Drug Discovery

The structural features of **2-(Chloromethyl)-3-fluoropyridine hydrochloride** make it a valuable intermediate in medicinal chemistry. The fluoropyridine moiety is a bioisostere for other aromatic systems, and its incorporation can significantly improve a drug candidate's metabolic profile.[\[1\]](#)

## Key Structural Contributions

- Fluorine Atom: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[\[2\]](#) This can increase a drug's half-life. Furthermore, the high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, modulating its interaction with biological targets.[\[1\]](#)
- Chloromethyl Group: This group is a potent electrophile, readily undergoing S<sub>n</sub>2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This allows for the straightforward introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) during lead optimization.[\[3\]](#)
- Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.



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Caption: Role of structural features in drug design.

This compound serves as a precursor for drug candidates in therapeutic areas such as central nervous system (CNS) disorders and inflammatory diseases, where fine-tuning pharmacokinetic properties is critical for success.<sup>[3]</sup>

## Safety, Handling, and Storage

As a reactive chemical intermediate, **2-(Chloromethyl)-3-fluoropyridine hydrochloride** requires careful handling. Information is derived from safety data sheets of structurally similar compounds like 2-chloro-3-fluoropyridine and 2-(chloromethyl)pyridine hydrochloride.<sup>[4][9][10][11][12]</sup>

Table 3: Hazard Summary

Hazard Type	Description	Precautionary Action
Acute Toxicity	<b>Harmful if swallowed or inhaled.</b> <a href="#">[9]</a> <a href="#">[12]</a>	<b>Do not ingest. Use only in a well-ventilated area or fume hood.</b> <a href="#">[13]</a>
Skin Corrosion/Irritation	Causes severe skin burns and irritation. <a href="#">[12]</a>	Wear appropriate chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants. <a href="#">[12]</a>
Eye Damage	Causes serious eye damage. <a href="#">[12]</a>	Wear chemical safety goggles or a face shield. <a href="#">[12]</a>

| Respiratory Irritation | May cause respiratory irritation.[\[9\]](#) | Avoid breathing dust.[\[12\]](#) |

## Handling and PPE

- Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Chemical safety goggles are mandatory. A face shield is recommended for larger quantities.
  - Skin Protection: Wear a lab coat and chemical-resistant gloves. Change gloves immediately if contamination occurs.
  - Respiratory Protection: If handling outside a fume hood (not recommended) or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.

## Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[10\]](#)

- Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water/moisture.[11]
- The compound is often stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.

## Conclusion

**2-(Chloromethyl)-3-fluoropyridine hydrochloride** is a high-value chemical intermediate that provides a direct route to novel fluorinated pyridine derivatives. Its unique combination of a metabolically robust fluoropyridine core and a versatile chloromethyl handle makes it an essential tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Adherence to rigorous synthesis protocols and stringent safety measures is imperative for its successful and safe application in the laboratory and beyond.

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